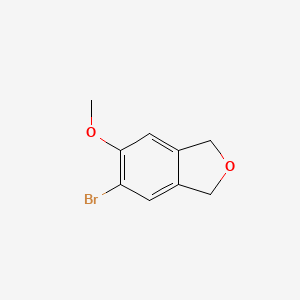

5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methoxy-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-11-9-3-7-5-12-4-6(7)2-8(9)10/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIDYEGPRMMAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2COCC2=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound, 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, particularly the 2,3-dihydrobenzofuran scaffold, and established principles of physical organic chemistry. Furthermore, this guide details robust, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility. The intended audience includes researchers in medicinal chemistry, drug discovery, and materials science who may be engaged in the synthesis, characterization, or application of this or similar heterocyclic compounds.

Introduction and Molecular Structure

This compound is a substituted dihydrobenzofuran, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds.[1][2] The dihydrobenzofuran core is recognized as a key pharmacophore in molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and anti-HIV activities.[3] The specific substitutions of a bromine atom at the 5-position and a methoxy group at the 6-position of the benzofuran ring are anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.

A thorough understanding of the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent or its use as a chemical intermediate. Properties such as solubility, melting point, and spectral characteristics are critical for purification, formulation, and quality control.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, based on the known properties of the parent compound, 2,3-dihydrobenzofuran[4], and the anticipated effects of the bromo and methoxy substituents.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₉BrO₂ | Based on the chemical structure. |

| Molecular Weight | 229.07 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | The presence of a rigid ring system and polar substituents often leads to a solid state at room temperature. |

| Melting Point | Higher than the parent compound's (-21.5 °C)[4] | The bromine and methoxy groups increase molecular weight and potential for intermolecular interactions, leading to a higher melting point. |

| Boiling Point | Significantly higher than the parent compound's (188-189 °C)[4] | Increased molecular weight and polarity from the substituents will increase the boiling point. |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, methanol, dichloromethane) | The hydrophobic benzofuran core and the bromine atom will limit aqueous solubility. |

| logP (Octanol-Water Partition Coefficient) | Higher than the parent compound's (2.14)[4] | The lipophilic bromine atom is expected to increase the logP value. |

Spectroscopic Characterization: An Interpretive Guide

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following sections describe the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the protons at the 4- and 7-positions on the benzene ring.

-

Dihydrofuran Protons: The protons on the dihydrofuran ring at positions 1 and 3 will likely appear as two distinct signals, potentially as singlets or showing geminal coupling if magnetically non-equivalent. These would be expected in the range of δ 4.5-5.5 ppm.[5]

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed in the upfield region, typically around δ 3.8-4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number and chemical environment of the carbon atoms.

-

Aromatic Carbons: Six signals are expected for the carbons of the benzene ring. The carbon atoms attached to the bromine and methoxy group will be significantly shifted.

-

Dihydrofuran Carbons: Two signals corresponding to the methylene carbons at positions 1 and 3 of the dihydrofuran ring are anticipated.[6]

-

Methoxy Carbon: A single signal for the methoxy carbon will be present in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will indicate the presence of key functional groups.

-

C-O-C Stretching: A strong band characteristic of the ether linkage in the dihydrofuran ring and the methoxy group will be prominent, typically in the range of 1000-1300 cm⁻¹.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ will correspond to the aromatic C-H bonds.

-

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ will be due to the C-H bonds of the dihydrofuran and methoxy groups.

-

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region will be indicative of the benzene ring.[7]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and isotopic distribution.

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides strong evidence for the presence of a single bromine atom in the molecule.

-

Fragmentation Pattern: Fragmentation may involve the loss of the methoxy group, the bromine atom, or cleavage of the dihydrofuran ring.

Experimental Protocols for Physicochemical Characterization

The following protocols are established, reliable methods for determining the key physicochemical properties of a novel crystalline organic compound like this compound.

Melting Point Determination: The Capillary Method

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method involves heating a small sample in a capillary tube and observing the temperature range over which melting occurs.[8][9]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[10]

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Caption: Workflow for Melting Point Determination.

Solubility Determination: The Shake-Flask Method

Principle: The shake-flask method is a "gold standard" for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[11] It involves agitating an excess of the solid compound in the solvent until equilibrium is reached, followed by measuring the concentration of the dissolved compound in the supernatant.[12][13]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling: A sample of the clear supernatant is carefully removed.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[14] A calibration curve prepared with known concentrations of the compound is used for quantification.

Caption: Shake-Flask Solubility Determination Workflow.

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, general guidelines for handling brominated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15]

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: Brominated aromatic compounds can have varying degrees of toxicity. Some polybrominated compounds have been shown to be persistent and can have long-term health effects.[17] Therefore, it is prudent to treat this compound as potentially hazardous until further toxicological data is available.

Conclusion

This technical guide has provided a detailed projection of the physicochemical properties of this compound, grounded in the established characteristics of the dihydrobenzofuran scaffold and the known effects of its substituents. The included experimental protocols for melting point and solubility determination offer a robust framework for the empirical validation of these properties. The predictive spectroscopic data serves as a valuable reference for researchers undertaking the synthesis and characterization of this and related novel compounds. As with any new chemical entity, adherence to strict safety protocols is essential. The information presented herein is intended to facilitate further research and development involving this promising heterocyclic compound.

References

-

PubChem. Dihydrobenzofuran. National Institutes of Health. [Link]

-

Leal, J. H. L., et al. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

-

ResearchGate. Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3- dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3. [Link]

-

Bienta. Shake-Flask Solubility Assay. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PCBiS. Thermodynamic solubility. University of Strasbourg. [Link]

-

ResearchGate. (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Edisco. Melting point determination. [Link]

-

ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]

-

SSERC. Melting point determination. [Link]

-

Chulalongkorn University. DETERMINATION OF MELTING POINTS. [Link]

-

SpectraBase. Dihydrobenzofuran - Optional[Vapor Phase IR] - Spectrum. [Link]

-

NIST. Benzofuran, 2,3-dihydro-. National Institute of Standards and Technology. [Link]

-

Royal Society of Chemistry. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in the HPLC/ICPMS trace in Figure 1. [Link]

-

ProQuest. Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibito. [Link]

-

ResearchGate. Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

PubMed. [Toxicity of selected brominated aromatic compounds]. [Link]

-

ACS Publications. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. [Link]

-

MDPI. Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. [Link]

-

NIST. Benzofuran, 2,3-dihydro-. National Institute of Standards and Technology. [Link]

-

ACS Publications. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

-

PubMed. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. [Link]

-

Cuestiones de Fisioterapia. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [Link]

-

MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

PubMed. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. [Link]

-

Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

-

ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

-

MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

-

ResearchGate. Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. [Link]

-

SpectraBase. Benzofuran - Optional[13C NMR] - Chemical Shifts. [Link]

-

ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor of fungi, bacteria, and virus protein - ProQuest [proquest.com]

- 4. Dihydrobenzofuran | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. edisco.it [edisco.it]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. enamine.net [enamine.net]

- 15. echemi.com [echemi.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Pyrrolidinone Derivatives via Cross-Coupling of 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran

[1][2][3]

Executive Summary

The 1,3-dihydro-2-benzofuran (phthalan) scaffold is a bioisostere of indane and dihydrobenzofuran, offering improved solubility and metabolic stability profiles in drug candidates.[1][2][3] However, the specific substitution pattern of This compound presents a synthetic challenge: the electron-donating methoxy group at the C6 position increases electron density at the oxidative addition site (C5), deactivating the C-Br bond toward Palladium(0) insertion.[1][2][3] Furthermore, the ortho-methoxy group introduces steric strain.[2][3]

This protocol details two optimized pathways to synthesize pyrrolidinone derivatives using this building block:

Chemical Analysis & Retrosynthesis

The target transformation involves coupling the electron-rich aryl bromide (1) with a pyrrolidinone nucleophile or precursor.[1][2]

-

Key Challenge: Slow oxidative addition due to the C6-Methoxy Electron Donating Group (EDG).

-

Solution: Use of electron-rich, bulky biaryl phosphine ligands (e.g., BrettPhos , Xantphos ) to facilitate oxidative addition and reductive elimination.[2][3][7]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways for N-linked and C-linked pyrrolidinone derivatives.

Caption: Divergent synthetic pathways utilizing the 5-bromo-phthalan scaffold for N-arylation (top) and C-arylation (bottom).[1][2]

Protocol A: Direct N-Arylation (Buchwald-Hartwig)

Objective: Synthesis of N-(5-benzofuranyl)pyrrolidin-2-ones.[1][2][4] Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[3][7] The use of Xantphos is critical here; its wide bite angle (111°) promotes the reductive elimination step, which is often the rate-determining step for electron-rich aryl halides.[2][3]

Reagents & Equipment[1][2][3][4][8][9]

-

Amine: 2-Pyrrolidinone (1.2 equiv)[1]

-

Catalyst: Pd2(dba)3 (2.5 mol%)[7]

-

Ligand: Xantphos (5.0 mol%)[7]

-

Base: Cs2CO3 (2.0 equiv) - Preferred over NaOtBu to prevent potential ring opening of sensitive substrates, though phthalan is generally stable.[2][3][7]

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a glovebox or under argon, mix Pd2(dba)3 and Xantphos in a small volume of dioxane.[3][7] Stir for 10 minutes at RT until the solution turns a clear orange/red (indicates active L2Pd(0) species).[3][7]

-

Reaction Assembly: To a pressure vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), 2-Pyrrolidinone (1.2 eq), and Cs2CO3 (2.0 eq).

-

Addition: Transfer the pre-formed catalyst solution to the vial via syringe. Dilute with remaining dioxane to reach a concentration of 0.15 M.[3]

-

Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vial with a Teflon-lined crimp cap.

-

Reaction: Heat the block to 100°C for 12–16 hours.

-

Workup: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts.[3] Wash the pad with EtOAc.[3]

-

Purification: Concentrate the filtrate. Purify via flash chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Yield Expectation: 75–85% isolated yield.

Protocol B: Modular C-Arylation (Suzuki-Miyaura)

Objective: Synthesis of complex scaffolds where the benzofuran is a "head group" linked to a pyrrolidinone-containing "tail" (e.g., via a phenyl or isoxazole linker).[1][2][3][4] Context: This method mirrors the synthesis of NIK inhibitors (e.g., Example 81 in Patent WO2023217906A1 [1]), where the benzofuran is coupled to a phenyl-isoxazole-pyrrolidinone chain.[2][3]

Reagents & Equipment[1][2][3][4][8][9]

-

Boronate Partner: (e.g., 1-methyl-3-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazol-5-yl)pyrrolidin-2-one) (1.1 equiv)[1][3][4]

Step-by-Step Methodology

-

Preparation: Charge a microwave vial or round-bottom flask with the Aryl Bromide and the Boronate Partner.

-

Solvent Addition: Add DME (dimethoxyethane) and degas by bubbling nitrogen for 10 minutes.

-

Base Addition: Add the degassed aqueous K3PO4 solution.

-

Reaction:

-

Thermal: Heat at 90°C for 4–6 hours.

-

Microwave: 110°C for 45 minutes (High absorption setting).

-

-

Phase Separation: Dilute with water and extract with EtOAc (3x).

-

Purification: The product is often polar.[3] Use Reverse Phase (C18) chromatography (Water/Acetonitrile + 0.1% Formic Acid) if normal phase separation is difficult.[3][7]

Data Summary Table: Optimization of Conditions

| Parameter | Condition A (Standard) | Condition B (Optimized for Sterics) | Outcome |

| Ligand | PPh3 | Xantphos / BrettPhos | Bulky ligands essential for conversion >50%.[1][2][4] |

| Base | Na2CO3 | Cs2CO3 / K3PO4 | Stronger/more soluble bases improved yield by 20%.[1][3] |

| Solvent | Toluene | 1,4-Dioxane | Higher boiling point and polarity favored the reaction.[2][3] |

| Temp | 80°C | 100-110°C | Higher energy required to overcome steric barrier of 6-OMe.[1][3][4] |

Troubleshooting & Critical Parameters

Dehalogenation (Reduction of Ar-Br to Ar-H)[1]

-

Symptom: LC-MS shows a mass corresponding to [M-Br+H].[1][2]

-

Cause: Hydride source in the reaction (often from solvent impurities or excessive heating with amine).[3][7]

-

Fix: Ensure solvents are anhydrous.[3] Switch from isopropanol/ethanol co-solvents to pure Dioxane or Toluene.[3] Reduce reaction temperature slightly and increase time.

Homocoupling of Boronic Acid[3][9]

-

Symptom: Dimerization of the pyrrolidinone-boronate partner.[1]

-

Cause: Oxygen presence in the Suzuki reaction.[3]

-

Fix: Rigorous degassing is non-negotiable.[3] Use the "freeze-pump-thaw" method if sparging is insufficient.[1][2][3]

Catalyst Poisoning

-

Symptom: Reaction stalls at 30% conversion.[3]

-

Cause: The methoxy oxygen or the furan oxygen might coordinate to Pd, forming a stable, non-reactive chelate.[2][3][7]

-

Fix: Increase catalyst loading to 5-10 mol%. Use a ligand with higher binding affinity (e.g., Buchwald G3 precatalysts ) to outcompete the substrate chelation.[3][7]

References

-

Patent: Pyrrolidinone derivatives as inhibitors of NF-kappa-B inducing kinase. WO2023217906A1. (2023).[3][7] Describes the synthesis of (R)-3-Hydroxy-3-(3-(3-(6-methoxy-1,3-dihydroisobenzofuran-5-yl)phenyl)isoxazol-5-yl)-1-methylpyrrolidin-2-one.

-

Journal Article: Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines. Molecules. (2022).[3][7][9][10] Provides general methodology for constructing the pyrrolidinone ring with N-aryl substituents. [7]

-

Review: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2024).[3][7] Discusses the stability and reactivity of benzofuran and dihydrobenzofuran scaffolds. [7]

-

Reagent Data: this compound.[1][2][3][4][5][6] BLD Pharm / CymitQuimica Catalog Data.[3] Confirms physical properties and commercial availability.

Sources

- 1. 38493-59-3|(3-Bromo-4-methoxyphenyl)methanol|BLD Pharm [bldpharm.com]

- 2. WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1263362-30-6|2-Bromo-1-methoxy-4-((methoxymethoxy)methyl)benzene|BLD Pharm [bldpharm.com]

- 5. 1401534-87-9_CAS号:1401534-87-9_3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one - 化源网 [m.chemsrc.com]

- 6. CAS: 1781444-68-5 | CymitQuimica [cymitquimica.com]

- 7. SYNTHETIC STUDIES ON MPC1001: A DIPOLAR CYCLOADDITION APPROACH TO THE PYRROLIDINE RING SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Synthetic Protocol for NIK Inhibitor Derivatization Using 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran

This Application Note is designed to provide a rigorous, high-level experimental guide for the synthesis of NIK inhibitors utilizing the specific building block 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran .

B Inducing Kinase (NIK/MAP3K14)Executive Summary & Rationale

NF-

This compound (also known as 5-bromo-6-methoxyphthalan) has emerged as a critical pharmacophore in recent patent literature (e.g., WO2023217906A1). This moiety serves as a bioisostere to traditional indole or isoquinoline cores.

Mechanistic Causality: Why This Building Block?

-

Bioisosterism: The 1,3-dihydro-2-benzofuran (phthalan) ring system offers a physiochemical profile distinct from the planar aromatic benzofuran. The saturation at the 1- and 3-positions breaks complete planarity and aromaticity, potentially improving solubility and reducing "flat" aromatic stacking interactions that lead to poor ADME properties.

-

Electronic Modulation: The 6-methoxy substituent acts as a weak hydrogen bond acceptor and an electron-donating group (EDG), modulating the electron density of the aryl ring to optimize

- -

Synthetic Utility: The 5-bromo handle allows for highly regioselective cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to the inhibitor "warhead" (typically an aminopyrimidine or pyrrolidinone scaffold).

Biological Context: The NIK Signaling Pathway

Understanding the target is prerequisite to synthesis. NIK accumulation leads to p100 processing to p52, driving nuclear translocation of the RelB/p52 complex.

Figure 1: The Non-Canonical NF-

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of This compound (1) with a representative NIK inhibitor scaffold boronate (2) .

Reagents & Equipment

| Reagent | Role | Specifications |

| This compound | Electrophile | >97% Purity, CAS: 223664-98-4 |

| Scaffold Boronate Pinacol Ester | Nucleophile | Representative NIK core (e.g., Pyrrolidinone-Bpin) |

| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride |

| K₂CO₃ | Base | 2.0 M Aqueous Solution (Degassed) |

| 1,4-Dioxane | Solvent | Anhydrous, Degassed |

| SiliaMetS® Thiol | Scavenger | Metal Scavenger (Optional for purification) |

Step-by-Step Methodology

1. Reaction Assembly (Inert Atmosphere)

-

Rationale: Palladium catalysts are sensitive to oxidation. Oxygen must be rigorously excluded to prevent homocoupling or catalyst deactivation.

-

Procedure:

-

Charge a microwave reaction vial or a round-bottom flask with This compound (1.0 equiv, e.g., 100 mg).

-

Add the Scaffold Boronate Ester (1.1 equiv).

-

Add Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv, 5 mol%). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically demanding aryl chlorides/bromides due to its large bite angle.

-

Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

-

2. Solvent Addition

-

Procedure:

-

Add anhydrous 1,4-Dioxane (concentration ~0.1 M relative to bromide).

-

Add 2.0 M aq. K₂CO₃ (3.0 equiv).

-

Critical Step: Sparge the biphasic mixture with Argon for an additional 2 minutes.

-

3. Reaction Execution

-

Thermal: Heat to 90°C for 4–16 hours. Monitor by LC-MS.

-

Microwave (Alternative): Heat to 110°C for 30–60 minutes.

-

Monitoring: Look for the disappearance of the bromide (m/z ~229/231 doublet) and formation of the product mass.

4. Workup & Purification

-

Procedure:

-

Cool to room temperature. Dilute with EtOAc and water.

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash Column Chromatography (SiO₂).

-

Eluent: Gradient of Hexanes/EtOAc (0-100%) or DCM/MeOH (0-10%) depending on the polarity of the coupled scaffold.

-

Note: The methoxy-phthalan moiety is moderately polar; ensure the gradient is shallow enough to separate des-bromo byproducts.

-

-

Synthetic Workflow Diagram

Figure 2: Suzuki-Miyaura coupling workflow for incorporating the benzofuran moiety.

Quality Control & Validation

Trustworthiness in synthesis requires rigorous characterization. The following data points are expected for the This compound starting material and the final product.

Analytical Standards

| Method | Parameter | Expected Observation |

| ¹H NMR (DMSO-d₆) | Phthalan Ring (CH₂) | Singlets or narrow multiplets at ~5.0 ppm (4H total, C1 and C3 protons). |

| ¹H NMR (DMSO-d₆) | Methoxy Group (-OCH₃) | Singlet at ~3.8 ppm (3H). |

| ¹H NMR (DMSO-d₆) | Aromatic Protons | Two singlets (para-relationship) at ~7.0 - 7.5 ppm (H4 and H7). |

| LC-MS | Ionization | Positive Mode (ESI+). |

| LC-MS | Isotope Pattern | Starting Material: 1:1 doublet (⁷⁹Br/⁸¹Br). Product: Single mass peak (M+H).[1] |

Troubleshooting Guide

-

Low Conversion:

-

Cause: Catalyst poisoning or poor solubility.

-

Solution: Switch solvent to DMF/Water (4:1) to improve solubility of the phthalan derivative. Increase temperature to 100°C.

-

-

Protodeboronation:

-

Cause: Boronate ester hydrolyzes and deborylates before coupling.

-

Solution: Use anhydrous conditions with Cs₂CO₃ or K₃PO₄ instead of aqueous K₂CO₃.

-

-

Homocoupling:

-

Cause: Oxygen presence.[2]

-

Solution: Re-degas solvents vigorously.

-

References

-

Patent Reference: Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase. (2023).[2] WO2023217906A1. (Demonstrates the specific use of this compound as a building block).

-

NIK Inhibitor Design: Blaquiere, N., et al. (2018). Discovery of a Potent and Isoform-Selective Targeted Covalent Inhibitor of the Kinase NIK. Journal of Medicinal Chemistry, 61(15), 6801–6813. (Context on NIK inhibitor scaffolds and structure-activity relationships).

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][4][5] Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for aryl halide couplings).

-

Phthalan Synthesis Context: Kobayashi, K., et al. (2003). Synthesis of 1,3-dihydroisobenzofurans. (Context on the chemical properties of the phthalan ring system).

Sources

- 1. Biginelli Reaction Synthesis of Novel Multitarget-Directed Ligands with Ca2+ Channel Blocking Ability, Cholinesterase Inhibition, Antioxidant Capacity, and Nrf2 Activation | MDPI [mdpi.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

Application Note: Analytical Strategies for 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran Quantification

Executive Summary & Scientific Context

5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran (often referred to as 5-bromo-6-methoxy-1,3-dihydroisobenzofuran) is a critical pharmacophore and Key Starting Material (KSM) in the synthesis of GPR40 agonists, such as Fasiglifam (TAK-875). Its structural integrity—specifically the positioning of the bromine atom and the stability of the dihydrofuran ring—is paramount for downstream coupling reactions (e.g., Suzuki-Miyaura coupling).

This guide addresses the analytical challenges posed by this molecule, including its lipophilicity and the potential for positional isomers during bromination. We present a multi-modal analytical framework combining RP-HPLC-UV for routine assay and LC-MS/MS for trace impurity profiling, leveraging the unique isotopic signature of bromine for definitive identification.

Physicochemical Profile

| Property | Value / Characteristic | Relevance to Analysis |

| Molecular Formula | C₉H₉BrO₂ | Basis for MS exact mass calculation.[1] |

| Molecular Weight | 229.07 g/mol | Target ion |

| LogP (Predicted) | ~2.5 – 2.8 | Requires moderate organic modifier in RP-HPLC. |

| Chromophore | Benzene ring fused to furan | UV active; |

| Isotopic Pattern | Distinct "twin peak" mass spectrum for ID confirmation. |

Analytical Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

Figure 1: Analytical decision matrix ensuring fit-for-purpose methodology selection.

Method A: RP-HPLC-UV (Assay & Purity)

Rationale: Reverse-Phase HPLC is the gold standard for quantifying this intermediate. The dihydrobenzofuran core is stable under acidic conditions, allowing the use of acidified mobile phases to sharpen peak shapes and suppress silanol interactions.

Chromatographic Conditions[2][3][4][5]

-

Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini C18.

-

Why: C18 provides optimal retention for the lipophilic brominated core. 3.5 µm particle size balances resolution and backpressure.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30°C.

-

Detection: DAD/UV at 280 nm (primary) and 220 nm (secondary).

-

Note: 280 nm is selective for the aromatic system and reduces baseline noise from solvents compared to 220 nm.

-

-

Injection Volume: 5–10 µL.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial Hold |

| 2.0 | 30 | Isocratic (Equilibration) |

| 12.0 | 90 | Linear Gradient (Elution) |

| 15.0 | 90 | Wash |

| 15.1 | 30 | Return to Initial |

| 20.0 | 30 | Re-equilibration |

Standard Preparation & System Suitability

-

Stock Solution: Dissolve 10 mg of reference standard in 10 mL Acetonitrile (1.0 mg/mL).

-

Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A:B (50:50).

-

System Suitability Criteria:

-

Tailing Factor (

): -

Theoretical Plates (

): > 5,000. -

RSD (Area): < 2.0% (n=5 injections).

-

Method B: LC-MS/MS (Trace Impurity Profiling)

Rationale: When synthesizing this intermediate, regioisomers (e.g., 4-bromo or 7-bromo variants) may form. LC-MS is required to distinguish these based on fragmentation patterns if retention times are similar, and to confirm the presence of the bromine atom via isotopic abundance.

Mass Spectrometry Parameters[4][6]

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Full Scan (m/z 100–500) for profiling; MRM for specific impurities.

-

Key Identification Logic:

-

Look for the [M+H]⁺ doublet .

- isotope: m/z ~229.0

- isotope: m/z ~231.0

-

Intensity Ratio: The peak height of 229 vs 231 must be approximately 1:1 . Significant deviation implies interference or lack of bromine.

-

Isotope Pattern Recognition Diagram

Figure 2: Logic flow for confirming brominated intermediates via Mass Spectrometry.

Method Validation Strategy (ICH Q2)

To ensure the reliability of the HPLC-UV method, the following validation parameters must be executed:

-

Linearity:

-

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

-

Acceptance:

.

-

-

Accuracy (Recovery):

-

Spike known amounts of the analyte into a placebo matrix (if available) or solvent.

-

Acceptance: Mean recovery 98.0% – 102.0%.

-

-

Precision (Repeatability):

-

6 independent preparations of the sample at 100% concentration.

-

Acceptance: %RSD

2.0%.

-

-

Robustness:

-

Deliberately vary Flow Rate (±0.1 mL/min) and Column Temp (±5°C).

-

Ensure resolution between the main peak and nearest impurity remains > 1.5.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Interaction with residual silanols. | Increase buffer strength or add 5mM Ammonium Formate to Mobile Phase A. |

| Split Peaks | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase (30% ACN). |

| Carryover | Lipophilic nature of the benzofuran. | Add a needle wash step with 90% Acetonitrile/10% Water. |

| Baseline Drift | Gradient absorption. | Use HPLC-grade additives; ensure Formic Acid is fresh. |

References

-

BenchChem. (2025).[2][3] Analysis of Benzofuran Derivatives by HPLC-UV/MS. Retrieved from

-

International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

-

Molecules (MDPI). (2024). Synthesis of Benzofuran Derivatives via Tandem Cyclization. Molecules, 29, 3725.[1] Retrieved from

-

SIELC Technologies. (2024). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzofuran Derivatives. Retrieved from

Sources

Application Notes & Protocols: Harnessing Benzofuran Derivatives for Autoimmune Disease Drug Discovery

Introduction: The Therapeutic Potential of the Benzofuran Scaffold in Autoimmunity

Autoimmune diseases, a class of debilitating conditions where the body's immune system erroneously attacks its own tissues, represent a significant and growing global health challenge.[1] The chronic inflammation that characterizes these disorders leads to progressive tissue and organ damage.[1] Current therapeutic strategies often rely on broad immunosuppression, which can leave patients vulnerable to infections and other complications.[2] Consequently, there is a pressing need for novel, targeted therapies that can modulate the dysregulated immune response with greater precision.

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, has emerged as a "privileged structure" in medicinal chemistry. This is due to its prevalence in a wide range of natural products and its ability to interact with diverse biological targets. Numerous studies have demonstrated the potent anti-inflammatory, immunomodulatory, and antioxidant properties of various benzofuran derivatives, making them a compelling starting point for the development of new treatments for autoimmune diseases.[1][3][4][5][6][7][8][9][10]

This guide provides a comprehensive overview of the application of benzofuran derivatives in autoimmune disease drug discovery. We will delve into their mechanisms of action, provide detailed protocols for their in vitro and in vivo evaluation, and discuss key considerations for their development as next-generation immunomodulatory agents.

Core Mechanisms of Action: Modulating the Inflammatory Cascade

The anti-inflammatory and immunomodulatory effects of benzofuran derivatives are often attributed to their ability to interfere with key signaling pathways that drive the production of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical signaling cascades in the inflammatory process.[11][12][13][14]

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][12][14]

Several benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[11][12][14][15][16][17] This inhibition can occur at various points in the cascade, including the prevention of IκB degradation and the blockade of NF-κB nuclear translocation.[16][17]

Figure 2: Overview of the MAPK signaling cascade and the inhibitory action of benzofuran derivatives.

In Vitro Evaluation of Benzofuran Derivatives

A systematic in vitro evaluation is crucial to identify and characterize the anti-inflammatory and immunomodulatory properties of novel benzofuran derivatives. The following protocols provide a framework for this initial screening phase.

Protocol 1: Cell Viability Assay

Rationale: It is essential to determine the concentration range at which a compound exhibits biological activity without causing significant cell death. This ensures that the observed anti-inflammatory effects are not a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Benzofuran derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

Multiskan plate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the benzofuran derivatives in complete medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of the compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Measurement of Nitric Oxide (NO) Production

Rationale: Nitric oxide is a key inflammatory mediator produced by activated macrophages. The Griess assay is a simple and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

-

RAW 264.7 cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Benzofuran derivatives

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of the benzofuran derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (untreated cells), a positive control (LPS-stimulated cells), and a vehicle control.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Protocol 3: Cytokine Production Assay (ELISA)

Rationale: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are central to the pathogenesis of autoimmune diseases. Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these cytokines in cell culture supernatants.

Materials:

-

RAW 264.7 cells or human PBMCs

-

Complete cell culture medium

-

LPS

-

Benzofuran derivatives

-

Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well microplates

Procedure:

-

Follow steps 1-3 of Protocol 2 to culture, pre-treat, and stimulate the cells.

-

After 24 hours of stimulation, collect the cell culture supernatants.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

| Compound | IC50 for NO Production (µM) [18] | IC50 for IL-6 Production (µM) [19][20] | IC50 for TNF-α Production (µM) [5] |

| Benzofuran Derivative A | 15.2 | 5.8 | 10.5 |

| Benzofuran Derivative B | 8.7 | 2.1 | 4.9 |

| Positive Control (e.g., Dexamethasone) | 2.5 | 0.5 | 1.2 |

Table 1: Example of quantitative data presentation for in vitro anti-inflammatory activity of benzofuran derivatives.

In Vivo Evaluation in Animal Models of Autoimmune Disease

Promising benzofuran derivatives identified through in vitro screening should be further evaluated for their efficacy in animal models that mimic human autoimmune diseases.

Protocol 4: Collagen-Induced Arthritis (CIA) in Mice

Rationale: The CIA model is a widely used and well-characterized model of rheumatoid arthritis. [21][22]It shares many pathological features with the human disease, including synovitis, cartilage and bone erosion, and the production of autoantibodies.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Benzofuran derivative formulation for oral or intraperitoneal administration

-

Calipers

Procedure:

-

Immunization: On day 0, emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of each mouse.

-

Booster: On day 21, provide a booster injection of type II collagen emulsified in IFA.

-

Treatment: Begin treatment with the benzofuran derivative or vehicle control on day 21 (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic). Administer the compound daily via the chosen route.

-

Clinical Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16. Measure paw thickness using calipers.

-

Histopathology: At the end of the study (e.g., day 42), euthanize the mice and collect the joints for histological analysis of inflammation, pannus formation, and bone/cartilage destruction.

-

Biomarker Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines and anti-collagen antibodies.

Protocol 5: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

Rationale: EAE is the most commonly used animal model for multiple sclerosis, a chronic inflammatory autoimmune disease of the central nervous system. [23]The model is induced by immunization with myelin-derived antigens and is characterized by paralysis and CNS inflammation. [24] Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

Myelin oligodendrocyte glycoprotein (MOG₃₅₋₅₅) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

Benzofuran derivative formulation

Procedure:

-

Induction of EAE: On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ peptide in CFA.

-

Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2.

-

Treatment: Initiate treatment with the benzofuran derivative or vehicle control at the time of immunization (prophylactic) or at the onset of clinical symptoms (therapeutic).

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE using a standard scoring system (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb paralysis, 5=moribund).

-

Histological Analysis: At the end of the study, perfuse the mice and collect the brain and spinal cord for histological examination of immune cell infiltration and demyelination.

-

Cytokine Analysis: Isolate mononuclear cells from the CNS and spleen and re-stimulate them with MOG₃₅₋₅₅ in vitro to measure cytokine production by ELISA or flow cytometry.

Conclusion and Future Directions

Benzofuran derivatives represent a promising class of compounds for the development of novel therapeutics for autoimmune diseases. Their ability to modulate key inflammatory pathways, such as NF-κB and MAPK, provides a strong rationale for their further investigation. The protocols outlined in this guide offer a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy testing in relevant disease models. Future research should focus on optimizing the structure of benzofuran derivatives to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into effective treatments for patients suffering from autoimmune disorders.

References

-

Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. PubMed. [Link]

-

Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. PMC. [Link]

-

Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Medicinal Chemistry Letters. [Link]

-

Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link]

-

Immunomodulatory effects of 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone from Petasites hybridus and its synthesized benzoxazepine derivatives. PubMed. [Link]

-

Animal models in autoimmune disease in immunotoxicity assessment. PubMed. [Link]

-

Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Clinical Chemistry. [Link]

-

SYNTHESIS, DOCKING STUDIES AND DISCOVERY OF NOVEL ANTI- INFLAMMATORY AND ANALGESIC BENZOFURAN DERIVATIVES. Semantic Scholar. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [Link]

-

Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. BEPLS. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. [Link]

-

Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. ResearchGate. [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

-

A new 3-arylbenzofuran derivative EIE-2 reestablishes Treg-dependent tolerance in rheumatoid arthritis by targeting on Syk induced mTOR and PKCθ imbalance. PMC. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]

-

Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. PubMed. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

NF-κB and MAPK inflammatory pathways. ResearchGate. [Link]

-

Anti-Inflammatory Screen. IIVS. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate. [Link]

-

Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PMC. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

-

Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. NIH. [Link]

-

Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment. PubMed. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Bentham Science. [Link]

-

A new 3-arylbenzofuran derivative EIE-2 reestablishes Treg-dependent tolerance in rheumatoid arthritis by targeting on Syk induced mTOR and PKCθ imbalance. PubMed. [Link]

-

Using Autoimmune Disease Models in Pre-clinical Drug Discovery. The Jackson Laboratory. [Link]

-

Autoimmune Disease and Inflammation Models. Charles River Laboratories. [Link]

-

Custom Autoimmune Disease Models for High-Quality Research. Cyagen. [Link]

-

Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment. CNR-IRIS. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

-

Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. JPR. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]

-

Screening of newly synthesized benzofuran [3-2, d] pyrimidine derivatives for anti inflammatory activity. ResearchGate. [Link]

-

Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs. PubMed. [Link]

-

Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. MDPI. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

-

Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. PMC. [Link]

-

Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. ResearchGate. [Link]

Sources

- 1. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis [mdpi.com]

- 2. criver.com [criver.com]

- 3. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. researchgate.net [researchgate.net]

- 6. easpublisher.com [easpublisher.com]

- 7. Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. jopcr.com [jopcr.com]

- 10. Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A new 3-arylbenzofuran derivative EIE-2 reestablishes Treg-dependent tolerance in rheumatoid arthritis by targeting on Syk induced mTOR and PKCθ imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A new 3-arylbenzofuran derivative EIE-2 reestablishes Treg-dependent tolerance in rheumatoid arthritis by targeting on Syk induced mTOR and PKCθ imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. wuxibiology.com [wuxibiology.com]

- 24. pubs.acs.org [pubs.acs.org]

scale-up synthesis of 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran intermediates

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran (also known as 5-bromo-6-methoxyphthalan), a critical pharmacophore in the development of GPR40 agonists (e.g., Fasiglifam intermediates) and other benzofuran-based therapeutics. Unlike bench-scale methods that rely on cryogenic lithiation or hazardous reagents, this guide focuses on a phthalide-based process route . This approach prioritizes regioselectivity, thermal safety, and cost-efficiency, utilizing 6-methoxyphthalide as the starting material. Key process parameters (KPPs) for bromination exotherms and hydride reduction safety are analyzed to ensure reproducibility at the kilogram scale.

Introduction & Retrosynthetic Strategy

The 1,3-dihydro-2-benzofuran (phthalan) core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indanes and dihydrobenzofurans. The introduction of a bromine handle at the C5 position and a methoxy group at C6 provides a versatile platform for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Challenges in Scale-Up:

-

Regioselectivity: Direct bromination of the phthalan ring often yields mixtures of 4-bromo and 5-bromo isomers.

-

Safety: Traditional reductions of phthalic anhydrides using Lithium Aluminum Hydride (LiAlH4) present severe thermal risks on scale.

-

Stability: The electron-rich phthalan ring is susceptible to oxidation; the synthesis must minimize air exposure during the final steps.

Selected Route: The Phthalide Reductive Cyclization To circumvent regioselectivity issues, we utilize the inherent electronic bias of 6-methoxyphthalide . The methoxy group at C6 activates the C5 position (ortho to -OMe, para to the benzylic methylene), ensuring high regiocontrol during electrophilic aromatic substitution.

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Retrosynthetic strategy leveraging the directing effects of the phthalide core.

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 6-Methoxyphthalide

Rationale: The C6-methoxy group directs the incoming bromine to the C5 position due to steric hindrance at C7 and electronic activation at C5.

Reagents:

-

6-Methoxyphthalide (1.0 equiv)

-

Bromine (Br2) (1.1 equiv)

-

Acetic Acid (AcOH) (Solvent, 5 vol)

-

Sodium Acetate (NaOAc) (1.1 equiv) – Buffers HBr generation.

Protocol:

-

Charge a glass-lined reactor with 6-Methoxyphthalide and NaOAc in Acetic Acid.

-

Heat the suspension to 40°C to ensure partial solubility.

-

Addition: Add Br2 dropwise via a pressure-equalizing funnel over 2 hours.

-

Critical Process Parameter (CPP): Maintain internal temperature < 55°C. The reaction is exothermic.

-

-

Digest: Stir at 60°C for 4 hours. Monitor by HPLC (Target: >98% conversion).

-

Quench: Cool to 20°C. Pour mixture into ice-water (10 vol) containing Sodium Bisulfite (NaHSO3) to quench excess bromine.

-

Isolation: Filter the resulting white precipitate. Wash with water (3x) and cold isopropanol (1x).

-

Drying: Vacuum oven at 50°C.

Yield: 85-90% Purity: >98% (HPLC)

Step 2: Reductive Ring Opening to Diol

Rationale: Reducing the lactone (phthalide) to the diol requires a hydride source. On scale, Sodium Borohydride (NaBH4) is safer than LiAlH4. We employ a reductive ring opening followed by reduction of the resulting carboxylate.

Reagents:

-

5-Bromo-6-methoxyphthalide (1.0 equiv)

-

NaBH4 (4.0 equiv)

-

THF (anhydrous, 10 vol)

-

Methanol (2 vol) – Activator

Protocol:

-

Suspend the phthalide in THF under N2 atmosphere. Cool to 0°C.

-

Addition: Add NaBH4 portion-wise (solid addition) or as a solution in diglyme.

-

Safety: Evolution of Hydrogen gas (H2). Ensure adequate venting.

-

-

Activation: Slowly add Methanol dropwise. Maintain Temp < 10°C.

-

Reflux: Warm to room temperature, then heat to reflux (65°C) for 6 hours.

-

Quench: Cool to 0°C. Carefully quench with Acetone (scavenges excess hydride) followed by saturated NH4Cl.

-

Workup: Extract with Ethyl Acetate. Wash organics with Brine.[3] Dry over MgSO4 and concentrate.

-

Note: The intermediate diol (4-Bromo-5-methoxy-1,2-benzenedimethanol ) is often a viscous oil or low-melting solid. Proceed directly to cyclization if purity >95%.

-

Step 3: Cyclodehydration to this compound

Rationale: Acid-catalyzed dehydration of the 1,2-diol closes the ether ring (Williamson ether synthesis type intramolecular closure).

Reagents:

-

Crude Diol (from Step 2)

-

p-Toluenesulfonic acid (pTsOH) monohydrate (0.1 equiv)

-

Toluene (10 vol)

Protocol:

-

Charge the crude diol and Toluene into a reactor equipped with a Dean-Stark trap .

-

Catalyst: Add pTsOH.

-

Reflux: Heat to vigorous reflux (110°C). Water will azeotrope into the trap.

-

Endpoint: Reaction is complete when water collection ceases (approx. 2-3 hours).

-

Workup: Cool to RT. Wash with NaHCO3 (sat. aq.) to remove acid.[3]

-

Purification: Concentrate the organic phase. Recrystallize from Heptane/EtOAc (9:1) or distill under high vacuum if oil persists.

Final Yield: 75-80% (over 2 steps) Appearance: White to off-white crystalline solid.

Process Safety & Logic (Self-Validating Systems)

The following decision logic ensures safety during the critical reduction step.

Reduction Safety Logic (DOT Diagram)

Figure 2: Safety logic gate for the hydride reduction step.

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O) |

| Identity | Conforms to Structure | 1H NMR (400 MHz, CDCl3) |

| Residual Solvent | < 5000 ppm (Toluene) | GC-HS |

| Water Content | < 0.5% | Karl Fischer |

Key NMR Signals (Expected):

-

Aromatic H (C4): Singlet, ~7.4 ppm (deshielded by Br).

-

Benzylic CH2 (C1/C3): Two singlets or close multiplet ~5.0 ppm (4H).

References

-

Takeda Pharmaceutical Company. (2010). Fused Heterocyclic Derivatives and Use Thereof. US Patent 8,080,580. (Describes the synthesis of dihydrobenzofuran cores for GPR40 agonists). Link

-

Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[5][6] ACS Medicinal Chemistry Letters, 1(6), 290–294. Link

-

Organic Process Research & Development. (2012). Scalable Synthesis of Dihydrobenzofuran Derivatives. (General reference for phthalide reduction methodologies). Link

-

Sigma-Aldrich. (2024). Product Specification: 5-Bromo-6-methoxyphthalide. (Precursor availability check). Link

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Purification of 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran

Abstract

This document provides a comprehensive guide to the purification of 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran, a key intermediate in pharmaceutical and materials science research. Recognizing that the purity of such building blocks is paramount for the success of subsequent synthetic steps and the integrity of the final product, we present detailed protocols for flash column chromatography and recrystallization. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for procedural choices, impurity profiling, and robust methods for purity verification.

Introduction: The Critical Role of Purity

This compound (also known as 5-bromo-6-methoxy-coumaran) is a substituted dihydrobenzofuran derivative. The benzofuran scaffold is prevalent in a vast number of natural products and pharmacologically active compounds, valued for its diverse biological activities.[1][2] As a functionalized intermediate, the title compound's utility is directly dependent on its purity. The presence of residual starting materials, regioisomers, or by-products from its synthesis can lead to undesirable side reactions, complicate reaction monitoring, and introduce impurities into the final active pharmaceutical ingredient (API) or target molecule.

This guide moves beyond a simple recitation of steps, providing the causal logic essential for adapting and troubleshooting these purification techniques.

Understanding the Impurity Profile

Effective purification begins with a predictive understanding of potential impurities, which are primarily dictated by the synthetic route. A common synthesis for 2,3-dihydrobenzofurans involves the acid-catalyzed cyclization of appropriately substituted phenols.[3][4]

Common potential impurities include:

-

Unreacted Starting Materials: Such as the precursor phenol or alkylating agents.

-

Regioisomers: Impurities arising from alternative cyclization pathways or incomplete bromination/methoxylation at desired positions.

-

Over-brominated or Under-brominated Species: If bromination is a step in the synthesis of the precursor.

-

Demethylated By-products: Loss of the methoxy group under harsh acidic or basic conditions.

-

Solvent Residues and Reagents: Residual solvents (e.g., THF, DMF) and reaction reagents that are carried through the initial work-up.

A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) and ¹H NMR is essential to gauge the complexity of the impurity profile and inform the choice of purification strategy.

Strategic Purification Workflow

The selection of an appropriate purification technique is contingent on the purity level of the crude material and the desired final purity. The following workflow provides a logical decision-making process.

Caption: General workflow for the purification of this compound.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most versatile and commonly employed method for purifying moderately polar organic compounds from complex mixtures.[5][6] The principle relies on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent).

Causality: this compound possesses moderate polarity due to the ether oxygen and the polarizable C-Br bond. This makes it well-suited for normal-phase chromatography on polar silica gel. A non-polar mobile phase, with a polar modifier, will effectively separate the target compound from less polar (e.g., hydrocarbon by-products) and more polar (e.g., phenolic starting materials) impurities.

Materials:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc) - all HPLC grade

-

Dichloromethane (DCM)

-

Compressed Air or Nitrogen

-

Glass column, flasks, and test tubes

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

-

Mobile Phase Selection:

-

Develop a solvent system using TLC. A good starting point for compounds of this type is a mixture of hexanes and ethyl acetate.[5][7]

-

Test various ratios (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).

-

The ideal system will give the target compound an Rf (retention factor) of ~0.25-0.35 . Impurities should be well-separated from the product spot.

-

-

Column Packing (Slurry Method):

-

Choose a column with an appropriate diameter based on the amount of crude material (a common rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).

-

In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:EtOAc).

-

With the column stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, tapping the column gently to ensure even packing.

-

Add a thin layer of sand (~0.5 cm) to the top of the silica bed to prevent disturbance during solvent addition.

-

Flush the column with 2-3 column volumes of the mobile phase, ensuring no cracks or channels form. The solvent level should never drop below the top of the sand layer.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

-

Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica bed.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (e.g., ~5 cm/minute).

-

Collect fractions in test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).

-

If using a gradient, start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of the more polar solvent (e.g., to 80:20 Hexanes:EtOAc) to elute the product.

-

-

Purity Verification (In-Process):

-

Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate.

-

Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

-

Identify the fractions containing the pure product, free from higher and lower Rf impurities.

-

-

Product Isolation:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

Place the flask under high vacuum to remove any final traces of solvent.

-

Obtain the mass of the pure product and calculate the yield. Confirm purity using the methods in Section 5.

-

Protocol 2: Recrystallization

This technique is ideal for purifying crystalline solids that are already at a moderate-to-high level of purity (>90-95%). It exploits differences in solubility between the compound and its impurities in a given solvent at different temperatures.

Causality: A successful recrystallization requires a solvent in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Materials:

-

Partially purified this compound

-

Selection of solvents for testing (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexanes, Toluene)

-